molecular formula C9H11BrO B078052 (2-Bromo-1-methoxyethyl)benzene CAS No. 13685-00-2

(2-Bromo-1-methoxyethyl)benzene

Cat. No. B078052
CAS RN: 13685-00-2
M. Wt: 215.09 g/mol
InChI Key: XLUICHSZBNGJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and methoxy-functionalized benzene derivatives has been reported through various methods, demonstrating the versatility in obtaining such compounds. For instance, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcases a five-step process with an overall yield of 34% (Akbaba et al., 2010). Such methodologies can provide insight into the synthesis routes applicable to (2-Bromo-1-methoxyethyl)benzene.

Molecular Structure Analysis

The elucidation of molecular structures, particularly through X-ray crystallography, plays a crucial role in understanding the spatial arrangement of atoms within a molecule. The structure and stereochemistry of bromo and methoxy-substituted benzene derivatives have been determined, providing valuable information on their geometric configuration (Li et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving bromo and methoxy-substituted benzene compounds can exhibit unique reactivity due to the presence of electron-withdrawing and donating groups, respectively. For example, benzylic brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene have shown effective preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester, indicating specific reactivity patterns that could be relevant to (2-Bromo-1-methoxyethyl)benzene (Lee & Ra, 2016).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Akbaba et al. (2010) demonstrated the synthesis of a biologically active natural product starting from a compound structurally related to (2-Bromo-1-methoxyethyl)benzene. This showcases its utility in synthesizing complex natural products which can have potential biological activities (Akbaba et al., 2010).

  • Facile Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a method for synthesizing 1-substituted 3-alkoxy-1H-isoindoles, utilizing compounds related to (2-Bromo-1-methoxyethyl)benzene. This indicates its role in synthesizing heterocyclic compounds, which are often important in pharmaceuticals (Kuroda & Kobayashi, 2015).

  • Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) identified aryl bromides, such as 1-bromo-4-(methoxymethyl)benzene, as useful building blocks for creating molecular wires for electronics. This shows its application in the field of molecular electronics (Stuhr-Hansen et al., 2005).

  • Sterically Protecting Groups in Chemistry : Yoshifuji, Kamijo, and Toyota (1993) used a sterically hindered bromobenzene, similar to (2-Bromo-1-methoxyethyl)benzene, as a protecting group in the stabilization of low-coordinate phosphorus compounds. This application is crucial in the synthesis of specific organophosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).

properties

IUPAC Name

(2-bromo-1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUICHSZBNGJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303439
Record name (2-Bromo-1-methoxyethyl)benzene
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-1-methoxyethyl)benzene

CAS RN

13685-00-2
Record name (2-Bromo-1-methoxyethyl)benzene
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Record name (2-Bromo-1-methoxyethyl)benzene
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Record name (2-Bromo-1-methoxyethyl)benzene
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Record name (2-bromo-1-methoxyethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Rubial, A Ballesteros… - European Journal of …, 2018 - Wiley Online Library
The catalytic activation of alkynylsilanes towards 2‐halo‐1‐alkoxyalkyl arenes gives β‐halo‐substituted alkynes. It involves the chemoselective substitution of an alkoxide by an alkyne …
MK Agrawal, S Adimurthy, B Ganguly, PK Ghosh - Tetrahedron, 2009 - Elsevier
A comparative evaluation was made on the syntheses of vicinal halohydrins, halo methyl ethers, and halo acetates from olefins using 2:1 Br − /BrO 3 − and I − /IO 3 − reagents. In many …
Number of citations: 69 www.sciencedirect.com
J Terao, Y Kato, N Kambe - Chemistry–An Asian Journal, 2008 - Wiley Online Library
Regioselective double alkylation of styrenes with alkyl Grignard reagents and alkyl bromides having a heteroatom functional group at the β‐position has been achieved by the use of a …
Number of citations: 36 onlinelibrary.wiley.com
LS de Almeida, PM Esteves, MCS de Mattos - Synlett, 2007 - thieme-connect.com
Efficient methodologies for the preparation of bromodichloroisocyanuric acid were developed (70-75%). This new reagent is very efficient for regioselective electrophilic bromination of …
Number of citations: 33 www.thieme-connect.com
F Sakloth - 2015 - search.proquest.com
Synthetic cathinones represent threatening and high abuse-potential designer drugs. These are analogs of cathinone (the β-keto analog of amphetamine (AMPH)) a naturally occurring …
Number of citations: 3 search.proquest.com
Z Fu, F Chen, G Hao, X Yi, J Zeng, H Cai - Synthesis, 2023 - thieme-connect.com
A metal-free electrochemical method for vicinal difunctionalization of various alkenes with dibromomethane in alcohol as solvent has been well established to synthesize the …
Number of citations: 0 www.thieme-connect.com
SP Hangirgekar, SG Shirodkar - Oriental Journal of Chemistry, 2011 - search.proquest.com
A facile regio and stereoselective methoxy-bromination of alkenes using phenyltrimethyl ammoniumtribromide (PTAB) and (diacetoxyiodo) benzene (DIB) as oxidant has been carried …
Number of citations: 2 search.proquest.com
NN Karade, SV Gampawar… - Letters in Organic …, 2007 - ingentaconnect.com
A Regioselective and Stereoselective Methoxy-Bromination of Olefins Using (Diacetoxyiodo)benzene and Lithium Bromide Page 1 Letters in Organic Chemistry, 2007, 4, 419-422 419 …
Number of citations: 8 www.ingentaconnect.com
A Sokolov, S Golovach, I Kozlinsky, K Dolia… - …, 2019 - thieme-connect.com
A three-step synthesis of β-alkoxy-substituted alicyclic sulfonyl chlorides from cyclic alkenes and alcohols is reported. The scope of the method was studied for a range of the substrates …
Number of citations: 4 www.thieme-connect.com

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